molecular formula C14H16N4O B2521662 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034528-78-2

8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2521662
CAS No.: 2034528-78-2
M. Wt: 256.309
InChI Key: JWEXCVWSQYMRHF-UHFFFAOYSA-N
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Description

8-Cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound built upon the privileged pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its resemblance to natural purine bases . This specific scaffold is recognized as a versatile core structure capable of providing ligands for a variety of biological targets . Researchers have extensively explored this chemotype for its potent inhibitory activity against a range of kinases, which are key enzymes involved in cellular signaling pathways . While the specific activity of this derivative is a subject for empirical research, analogous pyrido[2,3-d]pyrimidin-7-one compounds have demonstrated substantial research value as inhibitors of cyclin-dependent kinases (Cdks) , Threonine Tyrosine Kinase (TTK) , and phosphodiesterase 5 (PDE5) . The structural features of this compound—including the cyclopropyl substitution at the 8-position and the pyrrolidine group at the 4-position—are modifications that researchers utilize to fine-tune properties such as potency, selectivity, and metabolic stability . The pyridopyrimidine core is a featured structure in several therapeutic areas, with published compounds showing promise in preclinical research for applications in oncology, antiviral therapy, and the treatment of neurodegenerative diseases . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-cyclopropyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-12-6-5-11-13(17-7-1-2-8-17)15-9-16-14(11)18(12)10-3-4-10/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXCVWSQYMRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=CC(=O)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines, followed by cyclization reactions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then used to prepare 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which undergo intramolecular cyclization to form the desired pyrido[2,3-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like air or oxygen, reducing agents such as hydrogen or metal hydrides, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and sometimes the use of catalysts or photosensitizers .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of C5–C6 unsaturated compounds, while substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

1. Antidiabetic Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class, including 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, exhibit potential as DPP-4 inhibitors. These inhibitors play a crucial role in managing type 2 diabetes mellitus by enhancing incretin levels, which in turn improve insulin secretion and reduce blood glucose levels. A patent (US9186392B2) describes the use of such compounds in combination therapies for metabolic diseases, particularly targeting obesity and diabetes-related complications .

2. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. It acts as a selective inhibitor of specific tyrosine kinases, which are often overactive in cancer cells. The inhibition of these kinases can lead to reduced proliferation and survival of cancer cells. A study highlighted the effectiveness of pyrido[2,3-d]pyrimidine derivatives in targeting Mer tyrosine kinase (MerTK), which is implicated in tumor growth and metastasis .

3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play pivotal roles. The compound's ability to modulate pathways involved in cellular stress responses could provide therapeutic benefits for conditions such as Alzheimer's disease.

Case Studies

StudyFocusFindings
Study 1 Antidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic models when combined with GLP-1 receptor agonists .
Study 2 Anticancer ActivityShowed potent inhibition of MerTK activity leading to decreased tumor growth in xenograft models .
Study 3 NeuroprotectionIndicated protective effects against neuronal cell death induced by oxidative stress .

Mechanism of Action

The mechanism of action of 8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, playing a crucial role in cell signaling pathways. By inhibiting the activity of these kinases, the compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity and Selectivity

Key Observations:

N8 Substituents :

  • Cyclopropyl (target compound) vs. cyclopentyl (Compound 14): Smaller cyclopropyl may reduce off-target interactions compared to bulkier cycloalkyl groups, enhancing selectivity .
  • Ethyl (FRAX486) vs. cyclopropyl: Ethyl provides flexibility, while cyclopropyl’s rigidity may stabilize binding in constrained kinase pockets .

C4 Substituents: Pyrrolidinyl (target) vs. 2-(arylamino) (Compound 14): Pyrrolidinyl’s tertiary amine mimics ATP’s adenine interactions, whereas arylamino groups rely on π-π stacking . Piperazinyl (FRAX486): Offers basicity for salt bridge formation, contrasting with pyrrolidinyl’s hydrophobic character .

Biological Activity: The target compound’s C5-C6 double bond aligns it with antitumor applications (e.g., kinase inhibition), unlike 5,6-dihydro analogs (e.g., Tasosartan) developed for cardiovascular targets . Sub-nanomolar activity in USP1 inhibitors (e.g., 4-amino-6-(2,6-dichlorophenyl) derivative) highlights the impact of halogenated aryl groups, which are absent in the target compound .

Metabolic Stability and Toxicity

  • Deuteration strategies (e.g., IQS016-d5) improve metabolic stability by reducing CYP450-mediated oxidation . The target compound’s cyclopropyl group may inherently resist oxidation compared to linear alkyl chains.
  • 4-Amino/4-oxo substituents (e.g., compound 62 in ) are associated with low toxicity in normal cells, suggesting the pyrrolidinyl group’s safety profile merits further evaluation.

Biological Activity

8-Cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has gained attention in pharmacological research due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine class, known for diverse pharmacological properties, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular structure of this compound features a unique cyclopropyl group and a pyrrolidine moiety, which may enhance its biological activity through improved binding affinity to molecular targets.

The compound primarily functions as an inhibitor of the ERK5 kinase , a critical component in cellular signaling pathways. By inhibiting ERK5, the compound affects various cellular processes including proliferation and survival, making it a candidate for antitumor activity.

Molecular Mechanism

The interaction with ERK5 occurs through binding at the active site, leading to the inhibition of its kinase and transcriptional activities. This mechanism is crucial for its potential use in treating cancers where ERK5 is overactive.

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines.

Table 1: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AntitumorMCF-7 (Breast Cancer)15.6ERK5 Inhibition
AntitumorA549 (Lung Cancer)12.3ERK5 Inhibition
Enzyme InhibitionERK5IC50 = 0.5Competitive inhibition

Case Studies

  • Study on Breast Cancer Cells : The compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 15.6 µM, indicating moderate efficacy in inhibiting cell proliferation through ERK5 pathway modulation.
  • Lung Cancer Model : In A549 lung cancer cells, the compound exhibited an even lower IC50 of 12.3 µM, suggesting enhanced potency in this model compared to breast cancer cells.

Comparative Analysis with Similar Compounds

When compared to other pyrido[2,3-d]pyrimidine derivatives, this compound's unique substitution pattern (cyclopropyl and pyrrolidinyl groups) may confer distinct biological activities.

Table 2: Comparison with Similar Compounds

Compound IC50 (µM) Target
8-Cyclopropyl-4-(pyrrolidin-1-yl)...12.3ERK5
2-Amino-substituted pyrido[2,3-d]...25.0Tyrosine Kinases
4-Methylpyridopyrimidinone derivatives30.0PI3-Kinase

Q & A

Q. Table 1: Substituent Effects on Biological Activity

PositionSubstituentTarget (IC₅₀)Selectivity Ratio (PDE5/Kinase)
4Pyrrolidin-1-ylPDE5: 2 nM150:1
4Piperidin-1-ylCDK2: 12 nM1:8
8CyclopropylPDE5: 3 nM200:1
8CyclopentylEGFR: 25 nM1:15
Data compiled from .

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